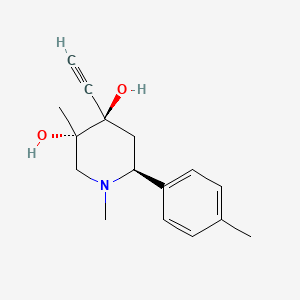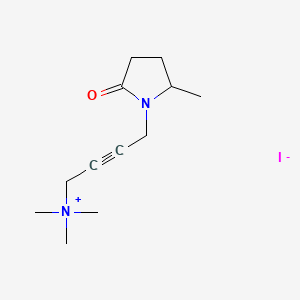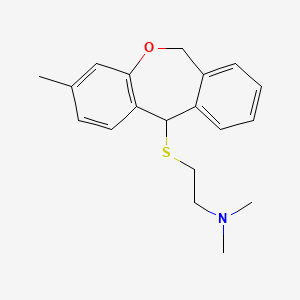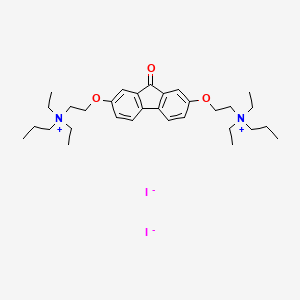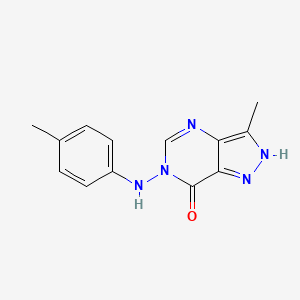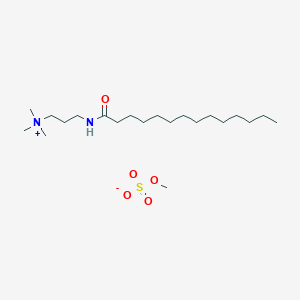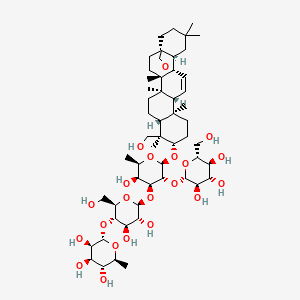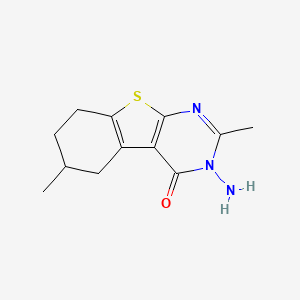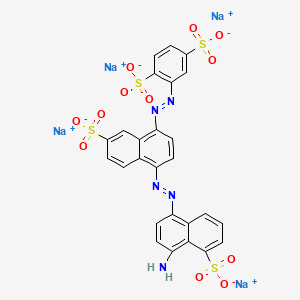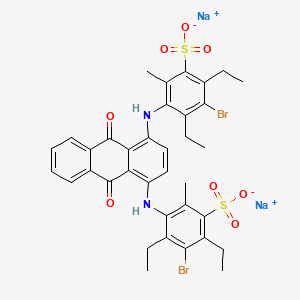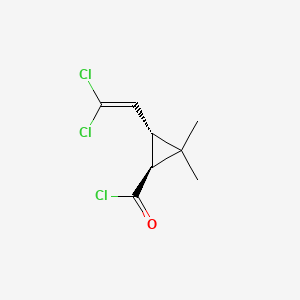
trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride: is a chemical compound belonging to the class of organochlorine compounds. It is known for its potent insecticidal properties and is often used in the formulation of pesticides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a series of chemical reactions starting from simpler organic compounds. One common method involves the reaction of 2,2-dimethylcyclopropane carboxylic acid with 2,2-dichlorovinyl chloride under controlled conditions. The reaction typically requires a catalyst and is conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves the use of reactors that can handle large volumes and maintain precise temperature and pressure control.
Análisis De Reacciones Químicas
Types of Reactions
Trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Aplicaciones Científicas De Investigación
Trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride has several scientific research applications:
Chemistry: : It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : The compound is studied for its effects on insect nervous systems, making it valuable in entomology research.
Medicine: : Research is ongoing to explore its potential use in developing new insecticides and pesticides.
Industry: : It is used in the formulation of commercial pesticides to control insect populations in agriculture.
Mecanismo De Acción
The compound exerts its effects by interfering with the nervous system of insects. It binds to sodium channels in nerve cells, leading to prolonged depolarization and paralysis of the insect. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to nerve signal transmission.
Comparación Con Compuestos Similares
Trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride is similar to other pyrethroid compounds such as permethrin and cypermethrin . it is unique in its specific structure and the resulting biological activity. The presence of the dichlorovinyl group and the cyclopropylcarbonyl chloride moiety contribute to its distinct properties.
List of Similar Compounds
Permethrin
Cypermethrin
Deltamethrin
Esfenvalerate
Lambda-cyhalothrin
Propiedades
Número CAS |
60254-21-9 |
|---|---|
Fórmula molecular |
C8H9Cl3O |
Peso molecular |
227.5 g/mol |
Nombre IUPAC |
(1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H9Cl3O/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3/t4-,6+/m0/s1 |
Clave InChI |
CHLAOFANYRDCPD-UJURSFKZSA-N |
SMILES isomérico |
CC1([C@H]([C@@H]1C(=O)Cl)C=C(Cl)Cl)C |
SMILES canónico |
CC1(C(C1C(=O)Cl)C=C(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,3aR,6S,6aS)-3-(4-methylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B15193350.png)
